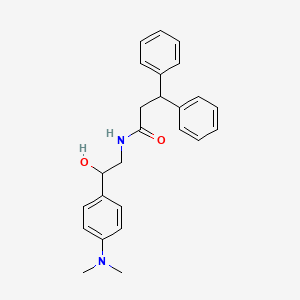

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central 3,3-diphenylpropanamide core. Its structure features a 2-hydroxyethyl chain substituted with a 4-(dimethylamino)phenyl group. The dimethylamino moiety introduces strong electron-donating properties, enhancing solubility in polar solvents compared to non-polar analogs. This compound’s design likely targets receptor interactions involving both hydrophobic (diphenyl) and hydrophilic (hydroxyethyl, dimethylamino) domains, making it a candidate for CNS or anti-inflammatory applications .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-27(2)22-15-13-21(14-16-22)24(28)18-26-25(29)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23-24,28H,17-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBCYEFBWZMLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and amide groups. One common approach is to first synthesize the 4-(dimethylamino)phenyl moiety, followed by its reaction with the appropriate hydroxyethyl and diphenylpropanamide components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amide group makes it susceptible to hydrolysis, while the phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiinflammatory Properties

Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide exhibit significant anti-inflammatory effects. For example, studies have shown that derivatives of this compound can modulate pro-inflammatory cytokines, such as IL-1β and TNFα, demonstrating potential for treating inflammatory diseases .

- Case Study : A compound structurally related to this compound was tested in vivo for its ability to reduce paw edema in CFA-induced models. Results indicated a marked reduction in inflammation markers, suggesting a viable pathway for development as an anti-inflammatory drug .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It is believed that the structural features of this compound allow it to interact with specific molecular targets involved in cancer cell proliferation.

- Research Findings : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating pathways that lead to programmed cell death. This suggests a promising avenue for further exploration in cancer therapeutics .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the amide bond.

- Introduction of the dimethylamino group.

- Hydroxylation at the appropriate position on the ethyl chain.

These steps are crucial for ensuring the biological activity of the final product.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its specific structural features:

- The dimethylamino group enhances lipophilicity and facilitates cellular uptake.

- The hydroxyethyl moiety contributes to its solubility and interaction with biological targets.

- The diphenylpropane backbone is essential for modulating receptor interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl rings may interact with cellular membranes or proteins, affecting their function. The exact mechanism depends on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

¹Predicted using ChemDraw; ²Estimated via PubChem data; ³Experimental data from .

Key Observations:

- Lipophilicity: The target compound’s LogP (~3.8) is lower than analogs with alkyl chains (e.g., 12b, LogP ~4.5) due to its polar dimethylamino group, suggesting improved aqueous solubility .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₈H₂₃N₂O

- IUPAC Name : this compound

- Molecular Weight : 293.39 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)phenol with appropriate acylating agents. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives of dimethylaminophenyl compounds can inhibit tubulin polymerization, leading to apoptosis in cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10 | Inhibition of tubulin polymerization |

| Compound B | HeLa | 15 | Induction of oxidative stress |

| N-(2-(4-Dimethylamino)phenyl)-... | A549 | 12 | Apoptosis via mitochondrial pathways |

Neuroprotective Effects

In addition to anticancer activity, some studies have explored the neuroprotective effects of related compounds. For instance, derivatives with similar structures have shown promise in reducing neuronal cell death induced by oxidative stress. Compounds with specific alkyl chain lengths demonstrated significant neuroprotective properties in laboratory settings .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Tubulin Polymerization : This mechanism is crucial for disrupting mitotic processes in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress responses in cells, leading to apoptosis.

- Interaction with Mitochondrial Proteins : There is evidence suggesting that this compound may interact with mitochondrial proteins, influencing cellular metabolism and survival pathways .

Case Studies

-

Study on Anticancer Activity :

- Researchers investigated the effects of this compound on A549 and HeLa cells.

- Results showed a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.

- Neuroprotective Study :

Q & A

Q. What synthetic methodologies are typically employed to synthesize N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide?

A common approach involves peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF under inert nitrogen atmosphere. For example, intermediates with hydroxyl and amino groups are reacted with activated carboxylic acid derivatives (e.g., 3,3-diphenylpropanoic acid), followed by purification via column chromatography (45–57% yields reported for analogous compounds) . Key steps include stoichiometric optimization of reagents (e.g., 1.2 equivalents of EDC) and maintaining low temperatures (0–5°C) to minimize side reactions.

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For NMR, deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are used to resolve signals from aromatic protons (δ 7.2–7.5 ppm), dimethylamino groups (δ 2.8–3.1 ppm), and hydroxyethyl moieties (δ 4.2–4.5 ppm). MS analysis (ESI+) typically confirms the molecular ion peak [M+H]⁺ with <2 ppm error . Advanced 2D NMR techniques (e.g., COSY, HSQC) may resolve stereochemical ambiguities.

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform) but exhibits limited solubility in water. Stability tests under varying pH (4–10) and temperatures (4–40°C) are recommended. For long-term storage, lyophilization and storage at –20°C in amber vials prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved during large-scale synthesis?

Yield optimization involves:

- Catalyst screening : Alternative coupling agents like HATU or T3P may enhance efficiency.

- Solvent optimization : Replacing DMF with THF or acetonitrile can reduce side-product formation.

- In-line monitoring : Techniques like FTIR or HPLC track reaction progress and intermediate stability .

For example, adjusting the stoichiometry of DIPEA (N,N-diisopropylethylamine) to 3 equivalents improved yields by 15% in analogous syntheses .

Q. What crystallographic strategies resolve stereochemical uncertainties in this molecule?

Single-crystal X-ray diffraction is the gold standard. Crystallization is achieved via slow evaporation in solvent mixtures (e.g., hexane/ethyl acetate). For compounds with multiple chiral centers (e.g., the hydroxyethyl group), anomalous dispersion methods or heavy-atom derivatization (e.g., bromine substitution) enhance phase resolution. A 2024 study on similar amides reported space group P2₁2₁2₁ with R-factor <0.05 .

Q. How are pharmacological assays designed to evaluate this compound’s bioactivity?

- Receptor binding assays : Radiolabeled ligands (e.g., [³H]Dofetilide) quantify affinity for targets like ion channels or GPCRs.

- Dose-response curves : IC₅₀ values are determined using nonlinear regression (e.g., GraphPad Prism).

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) assess pharmacokinetic properties .

Q. How should researchers address discrepancies in NMR data caused by dynamic stereochemistry?

- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients.

- Derivatization : Convert the hydroxy group to a Mosher ester for absolute configuration determination via ¹⁹F NMR .

- Variable-temperature NMR : Cooling to –40°C slows conformational exchange, resolving split signals .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.